molecular formula C9H10F3N3S B2581432 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 70483-65-7

1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

Cat. No.: B2581432
CAS No.: 70483-65-7
M. Wt: 249.26
InChI Key: YRZVWQQNLJYJJI-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts such as palladium or copper, along with appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide: shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylbenzene and trifluoromethylphenylhydrazine.

    Unique Features: The presence of both the trifluoromethyl group and the hydrazinecarbothioamide moiety makes this compound unique, providing it with distinct chemical and biological properties compared to other similar compounds.

Highlighting Uniqueness

The combination of the trifluoromethyl group and the hydrazinecarbothioamide moiety in this compound imparts unique properties, such as enhanced stability, increased lipophilicity, and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-amino-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3S/c1-15(13)8(16)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZVWQQNLJYJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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